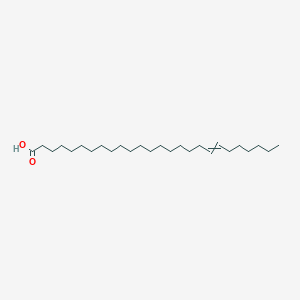
19-Hexacosenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Hexacosenoic acid is a long-chain monounsaturated fatty acid with the molecular formula C26H50O2. It is characterized by a double bond located at the 19th carbon from the carboxyl end. This compound is part of the very long-chain fatty acids group and is found in various natural sources, including certain plant oils and animal fats.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hexacosenoic acid typically involves the elongation of shorter fatty acid chains. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This is followed by hydrogenation to introduce the desired double bond at the specific position.
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources. Techniques such as solvent extraction, distillation, and chromatography are employed to isolate the compound in its pure form.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxo-derivatives and hydroxy acids.
Reduction: The double bond in this compound can be reduced to form hexacosanoic acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Esterification using alcohols in the presence of sulfuric acid (H2SO4) or amidation using amines.
Major Products:
Oxidation: Hydroxy acids and oxo-derivatives.
Reduction: Hexacosanoic acid.
Substitution: Esters and amides.
Scientific Research Applications
19-Hexacosenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and neurodegenerative diseases.
Industry: Utilized in the production of biodegradable lubricants and surfactants.
Mechanism of Action
The mechanism of action of 19-Hexacosenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can also act as a signaling molecule, modulating various biochemical pathways. The specific molecular targets include enzymes involved in lipid metabolism and receptors that mediate cellular responses to fatty acids.
Comparison with Similar Compounds
Hexacosanoic acid (Cerotic acid): A saturated fatty acid with a similar chain length but lacking the double bond.
Docosenoic acid: A monounsaturated fatty acid with a shorter chain length.
Uniqueness: 19-Hexacosenoic acid is unique due to its specific double bond position, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications where precise molecular characteristics are required.
Properties
CAS No. |
59708-79-1 |
|---|---|
Molecular Formula |
C26H50O2 |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
hexacos-19-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h7-8H,2-6,9-25H2,1H3,(H,27,28) |
InChI Key |
YWZPXTOREXGTBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


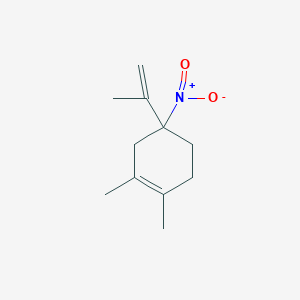


![4-[(Ethylamino)methyl]-5-[(hexylsulfanyl)methyl]-2-methylpyridin-3-OL](/img/structure/B14602470.png)

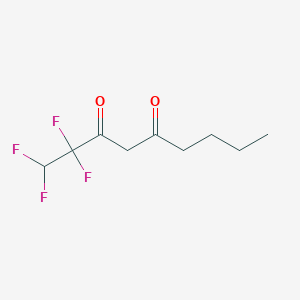
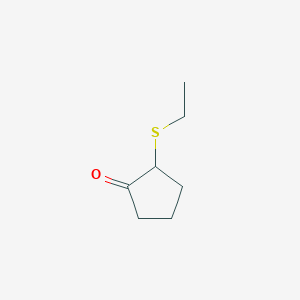
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
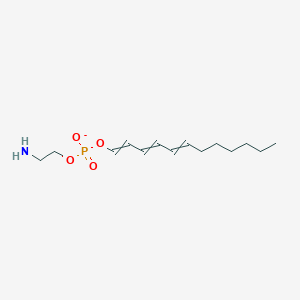

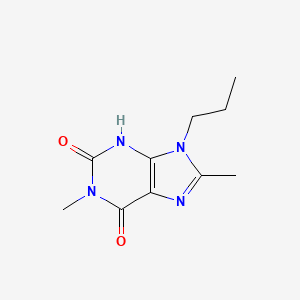
![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)

